
3-Methyl-1-nitroso-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-nitroso-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a nitroso group attached to the nitrogen atom of the indole ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-nitroso-1H-indole typically involves the nitration of 3-methylindole. One common method is the reaction of 3-methylindole with nitrosyl chloride (NOCl) in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired nitroso compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Methyl-1-nitroso-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation (H2/Pd)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: 3-Methyl-1-nitro-1H-indole
Reduction: 3-Methyl-1-amino-1H-indole
Substitution: Various halogenated or nitrated derivatives of this compound
科学的研究の応用
3-Methyl-1-nitroso-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-1-nitroso-1H-indole involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound’s reactivity with cellular components can result in the modulation of signaling pathways and enzyme activities.
類似化合物との比較
Similar Compounds
- 3-Methyl-1-nitrosoindoline
- 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
- 1-Nitroso-2-methylindoline
Uniqueness
3-Methyl-1-nitroso-1H-indole is unique due to its specific substitution pattern and the presence of the nitroso group This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
CAS番号 |
58567-91-2 |
|---|---|
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC名 |
3-methyl-1-nitrosoindole |
InChI |
InChI=1S/C9H8N2O/c1-7-6-11(10-12)9-5-3-2-4-8(7)9/h2-6H,1H3 |
InChIキー |
UXTLWKNWGYYBDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C2=CC=CC=C12)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


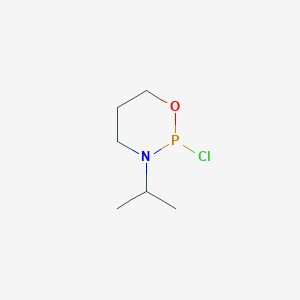
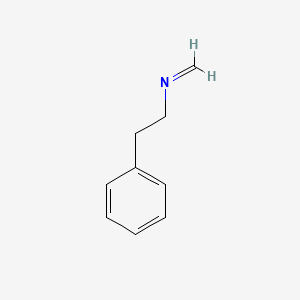
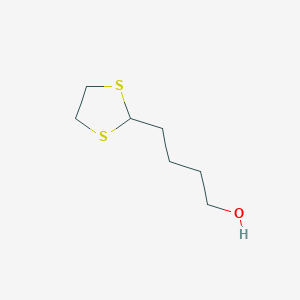
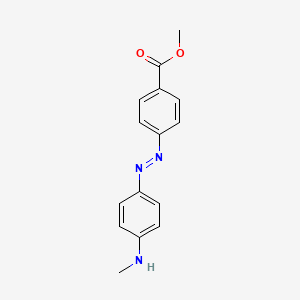
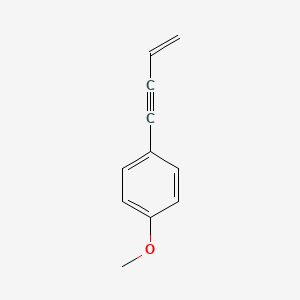
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
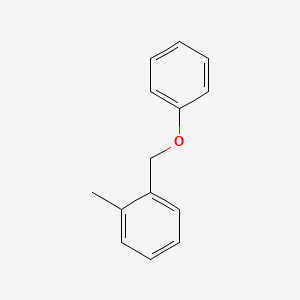

![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)


![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)

